Trione
Overview
Description
It binds to both wild-type and T877 mutant androgen receptors, selectively inhibiting T877 with an IC50 value of 0.82 μM . AH3960 is primarily used for research purposes and has shown potential in various scientific applications.
Preparation Methods
Industrial production methods for AH3960 are not well-documented, as the compound is mainly used for research purposes and not for commercial production. The synthesis is typically carried out in a laboratory setting under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
AH3960 undergoes various chemical reactions, including:
Oxidation: AH3960 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: AH3960 can undergo substitution reactions, where specific functional groups are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
AH3960 has a wide range of scientific research applications, including:
Chemistry: AH3960 is used as a tool compound to study the binding and inhibition of androgen receptors and the activation of PTHR1.
Biology: The compound is used to investigate the role of androgen receptors and PTHR1 in various biological processes, including cell differentiation and bone metabolism.
Medicine: AH3960 is studied for its potential therapeutic applications in diseases related to androgen receptor signaling, such as prostate cancer, and conditions involving PTHR1, such as osteoporosis.
Industry: While not widely used in industrial applications, AH3960 serves as a valuable research tool in the development of new drugs and therapeutic agents
Mechanism of Action
AH3960 exerts its effects by binding to specific molecular targets:
Comparison with Similar Compounds
AH3960 is unique in its dual activity as both an androgen receptor antagonist and a PTHR1 agonist. Similar compounds include:
SW106: Acts as an antagonist of PTHR1 and has been studied for its effects on PTHR1-mediated signaling.
Other Androgen Receptor Antagonists: Compounds like bicalutamide and enzalutamide also inhibit androgen receptors but do not have the dual activity seen in AH3960
AH3960’s uniqueness lies in its ability to selectively inhibit the T877 mutant androgen receptor while also activating PTHR1, making it a valuable tool for research in both receptor pathways.
Biological Activity
Trione, particularly in the context of pyrimidine-2,4,6-trione derivatives, has garnered attention for its biological activity, especially related to neurodegenerative diseases and cancer. This article synthesizes findings from various studies to provide a comprehensive overview of the biological effects and potential therapeutic applications of this compound compounds.
Overview of this compound Compounds
This compound compounds, specifically pyrimidine-2,4,6-triones (PYT), have shown promise in pharmacological applications. These compounds are characterized by their ability to penetrate the blood-brain barrier and exhibit low toxicity, making them suitable candidates for treating conditions such as amyotrophic lateral sclerosis (ALS) and various cancers .
The biological activity of this compound compounds is primarily attributed to their interaction with cellular proteins involved in disease mechanisms. For instance, PYT derivatives have demonstrated the ability to inhibit the aggregation of mutant SOD1 proteins, which is a hallmark of ALS. The protective effects against cytotoxicity induced by these aggregates were assessed using a cultured PC12 cell model. In these studies, compounds exhibited 100% efficacy in protecting cells from mutant SOD1-induced cytotoxicity while reducing protein aggregation .
Cytotoxicity Assays
Research has shown that this compound derivatives possess significant cytotoxic effects against various cancer cell lines. For example:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound 7 | K562 (Leukemia) | < 10 |
Compound 7 | HCT116 (Colon Cancer) | < 10 |
Compound 7 | A549 (Lung Cancer) | > 10 |
These results indicate that specific this compound derivatives can selectively target cancer cells while sparing normal cells .
ADME Properties
The pharmacokinetic properties of this compound compounds were evaluated through in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) studies. Notably:
- Compound 7 showed optimal solubility and stability profiles.
- Plasma protein binding was approximately 95% in rat plasma and 90% in human plasma at a concentration of 2 µM.
These characteristics suggest that this compound compounds may have favorable pharmacokinetic profiles for further development .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound compounds:
- ALS Treatment : A study involving PYT derivatives demonstrated their efficacy in protecting neuronal cells from mutant SOD1 toxicity. The findings suggest that these compounds could be developed into novel therapeutics for ALS .
- Cancer Research : Various derivatives have been tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The most effective compounds were identified based on their IC50 values across different cell lines .
Properties
IUPAC Name |
1,3-dibutyl-4-hydroxy-2,6-dioxopyrimidine-5-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3/c1-3-5-7-16-11(18)9(10(14)15)12(19)17(13(16)20)8-6-4-2/h18H,3-8H2,1-2H3,(H3,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYADQIFGGIKAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=O)N(C1=O)CCCC)C(=N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.